N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
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Description
Scientific Research Applications
Crystal Packing and Supramolecular Architecture
The study of the supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, including N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide, reveals how heteroatom substitution (O to S) affects π-based interactions and hydrogen bonding. This research indicates that compounds related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide can be essential in understanding crystal packing motifs, which is crucial for designing materials with specific structural and functional properties (Rahmani et al., 2016).
Synthesis and Electronic Properties
The facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions showcases a method for creating a range of compounds with varied electronic and nonlinear optical properties. This research provides insights into how different substituents affect the electronic delocalization and NLO behavior of related compounds, suggesting potential applications in materials science and electronics (Ahmad et al., 2021).
Antimicrobial Activity
Compounds with structural similarities to this compound have been studied for their antimicrobial properties. For example, chitosan Schiff bases derived from heterocyclic moieties have shown promising antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Organic Synthesis and Catalysis
Research on the convenient, efficient synthesis of amide-thioethers in ionic liquids indicates the potential of using such compounds in catalysis and organic synthesis. The improved method for synthesizing carboxamide ligands with thioether donor sites highlights the versatility of compounds related to this compound in facilitating various chemical reactions (Meghdadi et al., 2012).
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(10-3-7-20-9-10)17-8-11-13(16-5-4-15-11)12-2-1-6-19-12/h1-7,9H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWIQAZLZAIOHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.